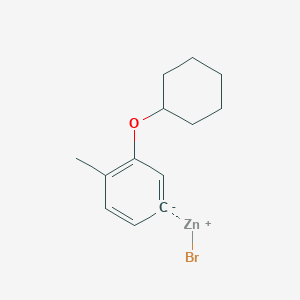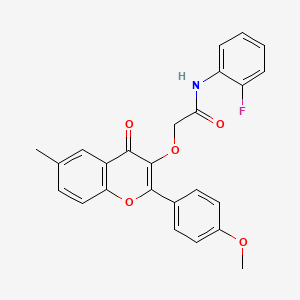![molecular formula C8H13BrO3 B14874152 1-(Bromomethyl)-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14874152.png)
1-(Bromomethyl)-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-4-ethyl-2,6,7-trioxabicyclo[222]octane is a bicyclic organic compound characterized by its unique structure, which includes a bromomethyl group and an ethyl group attached to a trioxabicyclo[222]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane with bromomethyl compounds under controlled conditions. The reaction is carried out in a solvent such as acetone, and the mixture is stirred for several hours to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides or bromides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation: Products include bromides and oxides.
Reduction: Products include methyl derivatives.
Scientific Research Applications
1-(Bromomethyl)-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of polymers and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane involves its interaction with nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution reactions, leading to the formation of various derivatives. The compound’s unique bicyclic structure also allows it to participate in ring-opening reactions and other transformations .
Comparison with Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A related compound used as a catalyst and reagent in organic synthesis.
1-Bromobicyclo[2.2.1]heptane: Another brominated bicyclic compound with different reactivity and applications.
Bicyclo[2.2.2]octane-1-carboxylates: Compounds with similar bicyclic structures but different functional groups and properties.
Uniqueness: 1-(Bromomethyl)-4-ethyl-2,6,7-trioxabicyclo[222]octane is unique due to its combination of a bromomethyl group and a trioxabicyclo[222]octane framework
Properties
Molecular Formula |
C8H13BrO3 |
|---|---|
Molecular Weight |
237.09 g/mol |
IUPAC Name |
1-(bromomethyl)-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C8H13BrO3/c1-2-7-4-10-8(3-9,11-5-7)12-6-7/h2-6H2,1H3 |
InChI Key |
DQCPAIBYXBEILG-UHFFFAOYSA-N |
Canonical SMILES |
CCC12COC(OC1)(OC2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




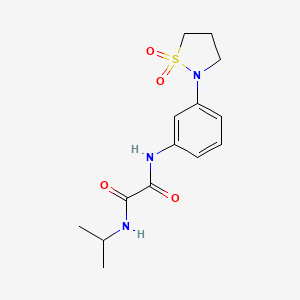
![1-Ethenyl-4-[(2,2,2-trifluoroethoxy)methyl]benzene](/img/structure/B14874099.png)
![Tert-butyl 1-ethynyl-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B14874102.png)
![(2-(Benzo[d][1,3]dioxol-5-yl)-4-methylthiazol-5-yl)methanamine](/img/structure/B14874112.png)
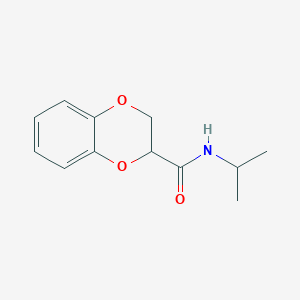
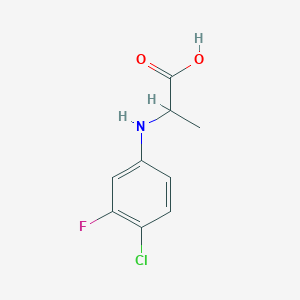
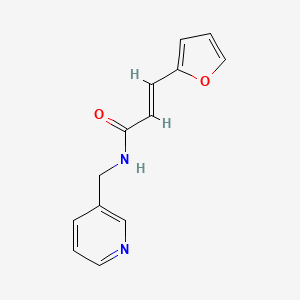
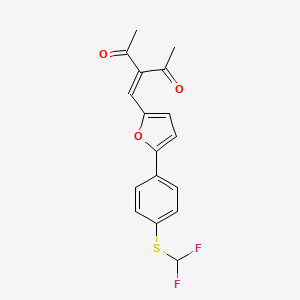
![Pentafluoro-[4-nitro-3-(2-phenylethenyl)phenyl]-lambda6-sulfane](/img/structure/B14874158.png)

